molecular formula C20H25NO B1392053 2-(4-Heptylbenzoyl)-5-methylpyridine CAS No. 1187163-53-6

2-(4-Heptylbenzoyl)-5-methylpyridine

Cat. No. B1392053
CAS RN: 1187163-53-6
M. Wt: 295.4 g/mol
InChI Key: BPBLVFCGIKHWLH-UHFFFAOYSA-N
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Description

“2-(4-Heptylbenzoyl)-5-methylpyridine” is a complex organic compound. It consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-position of the pyridine ring is substituted with a 4-heptylbenzoyl group, and the 5-position is substituted with a methyl group .


Synthesis Analysis

While the specific synthesis pathway for “2-(4-Heptylbenzoyl)-5-methylpyridine” is not available, it might involve the reaction of a suitable pyridine derivative with 4-heptylbenzoyl chloride . The 4-heptylbenzoyl chloride could react with the pyridine derivative in the presence of a base to form the desired compound .


Molecular Structure Analysis

The molecular structure of “2-(4-Heptylbenzoyl)-5-methylpyridine” would be characterized by the presence of a pyridine ring, a benzoyl group, and a heptyl chain . The exact structure would depend on the positions of these groups on the pyridine ring.


Chemical Reactions Analysis

The chemical reactions of “2-(4-Heptylbenzoyl)-5-methylpyridine” would depend on the reactivity of the pyridine ring and the substituents. Pyridine is a weak base and can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Heptylbenzoyl)-5-methylpyridine” would depend on its structure. For instance, 4-heptylbenzoyl chloride, a potential precursor in its synthesis, is a liquid at room temperature with a density of 1.002 g/mL at 25 °C (lit.) and a refractive index of 1.5218 (lit.) .

Scientific Research Applications

Supramolecular Association and Structural Studies

  • Supramolecular Assembly: The research involves the study of the supramolecular association in organic acid–base salts assembled from derivatives of 2-(4-Heptylbenzoyl)-5-methylpyridine with various benzoic acids. This work underscores the significance of non-covalent interactions in forming supramolecular structures and their potential applications in designing new materials and molecular systems (Khalib et al., 2014).
  • Molecular Salts and Hydrogen Bonding: Investigations into 2-amino derivatives of pyridine, closely related to 2-(4-Heptylbenzoyl)-5-methylpyridine, have provided insights into the formation of molecular salts and the crucial role of hydrogen bonding and other non-covalent interactions in their supramolecular structure. This has implications for designing molecules with specific interaction patterns and functionalities (Hanif et al., 2020).

Coordination Chemistry and Metal Complexes

  • Metal-Organic Frameworks (MOFs): Studies have shown the formation of coordination polymers and metal complexes with 2-(4-Heptylbenzoyl)-5-methylpyridine derivatives, indicating their potential use in creating MOFs with specific properties. These materials are of interest due to their applications in catalysis, gas storage, and separation technologies (Pedireddi & Varughese, 2004).

Material Science and Optoelectronics

  • Synthesis of Electroluminescent Materials: Research into mono-cyclometalated Pt(II) complexes with 2-(4-Heptylbenzoyl)-5-methylpyridine derivatives has paved the way for creating new materials with electroluminescent properties. These materials are key components in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Ionkin et al., 2005).

Mechanism of Action

The mechanism of action of “2-(4-Heptylbenzoyl)-5-methylpyridine” is not known as it seems to be a less-studied compound.

properties

IUPAC Name

(4-heptylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-10-12-18(13-11-17)20(22)19-14-9-16(2)15-21-19/h9-15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBLVFCGIKHWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Heptylbenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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